5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17657882
InChI: InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H3,13,14,15)
SMILES:
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17657882

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H3,13,14,15)
Standard InChI Key GZZOOOXTRUFYAC-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NN1)N)C2=CC=CC=C2F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1H-pyrazol-3-amine family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:

  • Ethyl group at position 5, enhancing hydrophobicity and steric bulk.

  • 2-Fluorophenyl group at position 4, introducing electronegativity and potential halogen bonding capabilities.

  • Amine group at position 3, enabling hydrogen bonding and salt formation.

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC₁₁H₁₂FN₃
Molecular Weight205.23 g/mol
IUPAC Name5-Ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine
Canonical SMILESCCc1c(N)nnc1c2ccccc2F
Topological Polar Surface Area58 Ų (estimated)

The fluorine atom’s ortho position on the phenyl ring creates steric hindrance, potentially influencing receptor binding compared to meta- or para-substituted analogs.

Synthetic Methodologies

General Pyrazole Synthesis Strategies

While no explicit protocol for this compound is published, pyrazoles are typically synthesized via:

  • Condensation Reactions: Hydrazines react with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Cyclization: Intramolecular closure of hydrazine derivatives under acidic or basic conditions.

  • Cross-Coupling: Palladium-catalyzed reactions for aryl group introduction, as seen in related fluorophenyl-pyrazole syntheses .

Hypothesized Route for 5-Ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine

A plausible pathway involves:

  • Formation of Pyrazole Core: Reacting ethyl acetoacetate with 2-fluorophenylhydrazine in acetic acid, followed by cyclization.

  • Functionalization: Amination at position 3 via nucleophilic substitution or reductive amination.

Critical Parameters:

  • Solvent: Acetic acid or ethanol for cyclization .

  • Catalyst: Potential use of Pd(PPh₃)₄ for fluorophenyl incorporation.

  • Reaction Time: 5–12 hours under reflux, monitored by TLC .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the amine group; limited aqueous solubility (estimated logP ≈ 2.8).

  • Stability: Stable under ambient conditions but susceptible to oxidation at the amine group, necessitating inert storage atmospheres.

Spectroscopic Characteristics

While experimental data are unavailable, analogous pyrazoles exhibit:

  • ¹H NMR: Pyrazole ring protons resonate at δ 6.5–7.5 ppm; ethyl CH₂ at δ 1.2–1.4 ppm (triplet) .

  • ¹³C NMR: Fluorinated aromatic carbons show coupling constants (J ≈ 245 Hz for C-F) .

Biological Activities and Mechanisms

CompoundIC₅₀ (μM) vs. HeLa CellsReference
5-Ethyl-4-(2-fluorophenyl)Pending
3-Ethyl-4-(3-fluorophenyl)12.4 ± 1.2

Anti-Inflammatory Activity

Fluorophenyl-pyrazoles suppress COX-2 and TNF-α. Molecular docking suggests the 2-fluoro substituent improves binding to COX-2’s hydrophobic pocket.

Antioxidant Effects

Electron-deficient fluorophenyl groups may stabilize free radicals. In DPPH assays, related compounds show EC₅₀ values of 18–35 μM.

Therapeutic Applications and Development

Drug Discovery

  • Lead Optimization: The ethyl group balances lipophilicity for blood-brain barrier penetration.

  • Prodrug Potential: The amine group allows conjugation with carboxylic acids (e.g., NSAIDs).

Agricultural Chemistry

Pyrazoles act as fungicides and herbicides. Fluorine’s electronegativity disrupts fungal cell membranes, though this application remains unexplored for this compound.

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